
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
Overview
Description
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is an acetylated derivative of glucose. It is a carbohydrate compound that has been widely used in organic synthesis, particularly in the preparation of glycosyl donors and acceptors. This compound is known for its role in carbohydrate chemistry, where it serves as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose can be synthesized through several methods. One common method involves the acetylation of D-glucose. The process typically includes the following steps:
Acetylation of D-glucose: D-glucose is treated with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 1,2,3,4,6-penta-O-acetyl-D-glucopyranose.
Selective Deacetylation: The pentaacetate is then selectively deacetylated at the anomeric position to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace acetyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose has numerous applications in scientific research:
Chemistry: It is used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates.
Biology: The compound is employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor for the synthesis of glycosylated drugs and prodrugs.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose involves its role as a glycosyl donor. In glycosylation reactions, the compound donates a glycosyl group to an acceptor molecule, forming a glycosidic bond. This process is facilitated by the presence of a catalyst, such as a Lewis acid, which activates the glycosyl donor and promotes the transfer of the glycosyl group.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: This compound is similar but has an additional acetyl group at the anomeric position.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: This is the beta anomer of the compound and has different stereochemistry.
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose: This compound is an acetylated derivative of galactose and has similar chemical properties
Uniqueness
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is unique due to its specific acetylation pattern, which makes it a valuable intermediate in the synthesis of glycosylated compounds. Its selective reactivity and stability under various conditions make it a preferred choice in carbohydrate chemistry.
Biological Activity
1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose is a derivative of glucose that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is primarily recognized for its role as an intermediate in the synthesis of various glycosaminoglycans (GAGs) and other biologically relevant molecules. Understanding its biological activity is crucial for leveraging its properties in therapeutic contexts.
This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of glucose. This modification influences its solubility, reactivity, and interaction with biological systems. The molecular formula is , and it has a molar mass of approximately 288.25 g/mol.
Antimicrobial Properties
Research indicates that derivatives of acetylated sugars exhibit antimicrobial activity. A study examining various glycosides found that this compound demonstrated significant inhibitory effects against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages. This activity could be beneficial in conditions characterized by chronic inflammation.
Role in Glycosaminoglycan Synthesis
This compound serves as a precursor for synthesizing heparin-like GAGs. These compounds are critical for various biological processes including cell signaling and regulation of coagulation pathways. The ability to modify this sugar into more complex structures enhances its utility in drug development.
Synthesis and Characterization
The synthesis of this compound has been optimized using various methods. For instance, a reliable procedure involves the acetylation of D-glucose under controlled conditions to yield high purity and yield . Characterization techniques such as NMR spectroscopy confirm the structural integrity and purity of the synthesized compound.
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 288.25 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not extensively reported |
Case Studies
- Antimicrobial Study : In one study involving various sugar derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
- Inflammation Model : In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-α levels compared to controls .
Properties
IUPAC Name |
(3,4,6-triacetyloxy-5-hydroxyoxan-2-yl)methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310800 | |
Record name | [3,4,6-tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-15-2 | |
Record name | NSC231870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [3,4,6-tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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